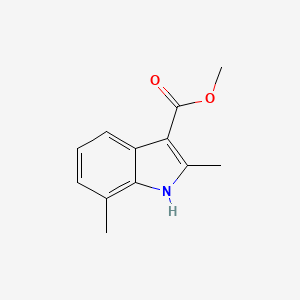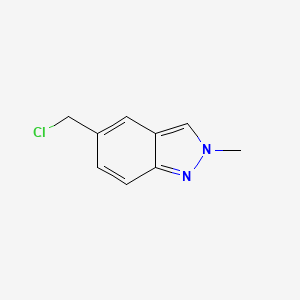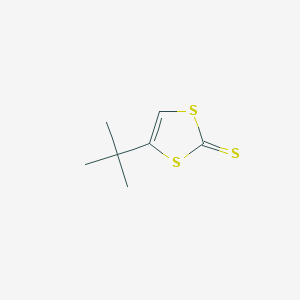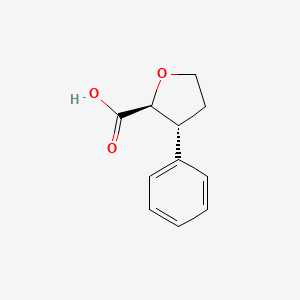
rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans (rac-MEPOC) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a chiral compound, meaning it has two forms, or enantiomers, that are non-superimposable mirror images of each other. Rac-MEPOC is a derivative of morpholine, a heterocyclic compound that is used in the synthesis of many pharmaceuticals and other compounds. This compound has been studied for its ability to act as a catalyst in a variety of chemical reactions and its potential to be used as a drug in the treatment of certain diseases.
Wirkmechanismus
Rac-MEPOC is believed to act as a catalyst in the synthesis of a variety of compounds. It is thought to act by forming a complex with the reactants, which then undergoes a chemical reaction to form the desired product. Rac-MEPOC is also believed to act as a chiral selector in the separation of enantiomers. This is thought to be due to its ability to form complexes with the enantiomers, which then can be separated based on their different affinities for the rac-MEPOC.
Biochemical and Physiological Effects
Rac-MEPOC has been studied for its potential biochemical and physiological effects. It has been studied for its potential to act as an antioxidant, which can help protect cells from damage caused by oxidative stress. It has also been studied for its potential to act as an anti-inflammatory agent, which can help reduce inflammation in the body. Rac-MEPOC has also been studied for its potential to act as an anti-cancer agent, which can help reduce the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-MEPOC has several advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, so it can be used in large quantities for experiments. However, rac-MEPOC does have some limitations for use in laboratory experiments. It is a chiral compound, so it can be difficult to separate the two enantiomers. It is also a relatively toxic compound, so it should be handled with care.
Zukünftige Richtungen
Rac-MEPOC has potential applications in a variety of scientific research areas. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It could also be used as a drug in the treatment of certain diseases, such as cancer. Additionally, it could be used as a chiral selector in the separation of enantiomers, which is important for the production of certain drugs. Finally, it could be studied for its potential biochemical and physiological effects, such as its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Synthesemethoden
Rac-MEPOC can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-3-phenylmorpholine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces rac-MEPOC as the major product. Other methods of synthesis include the reaction of 2-chloro-3-phenylmorpholine with ethyl chloroformate in the presence of a base such as sodium hydroxide, or the reaction of 2-chloro-3-phenylmorpholine with ethyl acetate in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Rac-MEPOC has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential to be used as a drug in the treatment of certain diseases, such as cancer. Rac-MEPOC has also been studied for its ability to act as a chiral selector in the separation of enantiomers, which is important for the production of certain drugs.
Eigenschaften
IUPAC Name |
methyl (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPNDKPOMPYDN-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)

![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
